molecular formula C19H19F3N2O4 B2914070 N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1351660-31-5

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2914070
CAS No.: 1351660-31-5
M. Wt: 396.366
InChI Key: ASCORZHFAYJBKP-UHFFFAOYSA-N
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Description

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide is an ethanediamide derivative characterized by a central ethanediamide (HN–CO–CO–NH) backbone. Key structural features include:

  • A 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl substituent on one amide nitrogen.
  • A 2-methoxy-5-methylphenyl group on the other amide nitrogen.

The methoxy and methyl groups on the phenyl ring may influence electronic properties and steric effects.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-11-3-8-16(28-2)14(9-11)24-18(27)17(26)23-10-15(25)12-4-6-13(7-5-12)19(20,21)22/h3-9,15,25H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCORZHFAYJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with 2-methoxy-5-methylaniline under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including hydrolysis and amidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, contributing to the compound’s observed activities.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Modifications :

  • All compounds share the ethanediamide core, enabling hydrogen bonding with biological targets.
  • The hydroxyethyl group in the target compound and ’s analog may improve aqueous solubility compared to and , which feature bulkier heterocycles (indole, piperidine) .

Substituent Effects :

  • Trifluoromethyl (CF₃) : Present in the target compound and , CF₃ increases metabolic resistance and membrane permeability due to its strong electron-withdrawing effect .
  • Heterocyclic Moieties : and incorporate indole and piperidine/piperazine rings, which are common in CNS-active drugs. These groups may enhance binding to neurotransmitter receptors .
  • Halogenation : (Cl) and 11 (Cl/F) include halogen atoms, which can enhance binding affinity via halogen bonding or steric effects .

’s higher molecular weight (474.5 vs. ~448.4) suggests slower systemic clearance, which may be advantageous for prolonged action .

Biological Activity

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide, a compound characterized by its unique trifluoromethyl and methoxy groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Methoxy group : Often associated with increased biological activity in various compounds.

Research indicates that this compound may interact with neurokinin receptors, particularly the NK1 receptor, which is implicated in various physiological processes including pain perception and inflammation. The modulation of these receptors can lead to significant therapeutic effects in conditions such as anxiety and depression .

Pharmacological Effects

  • Neurokinin Receptor Modulation : The compound has been shown to act as an antagonist at the neurokinin-1 receptor, potentially providing therapeutic benefits in treating disorders mediated by this receptor .
  • Insecticidal Activity : Studies have demonstrated that derivatives of similar structures exhibit significant insecticidal properties against pests like Plutella xylostella and Spodoptera frugiperda. For instance, a related compound showed a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella .
  • Toxicological Profile : The compound has been assessed for acute toxicity in animal models, revealing an LD50 value that suggests moderate toxicity levels . Additionally, it has been evaluated for its potential to inhibit hERG channels, which is crucial for cardiac safety assessments.

Study 1: Neurokinin Receptor Antagonism

In a study focusing on neurokinin receptor antagonists, this compound exhibited significant binding affinity to NK1 receptors. This binding was associated with reduced anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent .

Study 2: Insecticidal Efficacy

Another study evaluated the insecticidal efficacy of similar compounds against agricultural pests. The results indicated that modifications to the methoxy group significantly influenced biological activity, with certain derivatives outperforming traditional insecticides in terms of effectiveness and environmental safety .

Summary of Findings

Property Value/Description
Chemical Structure This compound
Primary Activity NK1 receptor antagonist; insecticidal properties
Toxicity (LD50) Moderate toxicity; specific values pending further research
Insecticidal Efficacy High mortality rates against Plutella xylostella
Potential Applications Treatment for anxiety disorders; agricultural pest control

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